molecular formula C6H4N6O5 B15166255 5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine CAS No. 194486-69-6

5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B15166255
CAS No.: 194486-69-6
M. Wt: 240.13 g/mol
InChI Key: YWWCITQGDYZCGW-UHFFFAOYSA-N
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Description

5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine is a chemical compound with the molecular formula C6H4N6O6 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazole with nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions. The resulting dinitro compound is then subjected to amination reactions to introduce amino groups at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.

Scientific Research Applications

5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. For instance, it can induce apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 pathways, affecting downstream targets such as c-Jun, ATF2, and p53 . This makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dinitro-2,1,3-benzoxadiazole-4-amine
  • 5,7-Dinitro-1,3-dihydro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide
  • 4,6-Dinitrobenzofuroxane

Uniqueness

5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of nitro and amino functionalities that can be exploited in various chemical and biological applications .

Properties

CAS No.

194486-69-6

Molecular Formula

C6H4N6O5

Molecular Weight

240.13 g/mol

IUPAC Name

4,6-dinitro-2,1,3-benzoxadiazole-5,7-diamine

InChI

InChI=1S/C6H4N6O5/c7-1-3-4(10-17-9-3)6(12(15)16)2(8)5(1)11(13)14/h7-8H2

InChI Key

YWWCITQGDYZCGW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N

Origin of Product

United States

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